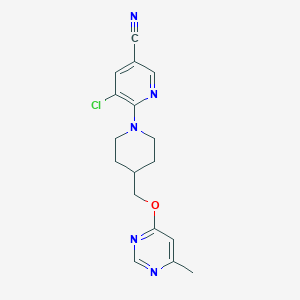![molecular formula C17H16N2O4S3 B2571199 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797848-29-3](/img/structure/B2571199.png)
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a sophisticated synthetic compound with intricate structural features. Its composition incorporates various heterocyclic elements such as benzothiazole, furan, and azetidine, making it a subject of interest in the realms of synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step organic synthesis process. One possible approach involves the following steps:
Formation of the Benzothiazole Moiety: : Start with the construction of the benzothiazole unit via the cyclization of 2-mercaptobenzaldehyde and o-aminothiophenol under acidic conditions.
Thiol-Ene Reaction: : Introduce the thiol group to react with the benzothiazole unit.
Azetidine Introduction: : The azetidine unit is prepared separately through cyclization reactions, often involving azetidine-2-carboxylic acid derivatives.
Sulfonylation and Coupling: : The furan-2-ylmethyl group is sulfonylated and then coupled with the azetidine unit to obtain the final product.
Industrial Production Methods
Industrial-scale production may employ similar routes but optimized for higher yield and purity, often utilizing catalysts and continuous flow reactors to streamline the synthesis process. Ensuring strict reaction control and purification steps is critical to maintain the compound's integrity and effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone can participate in various chemical reactions, including:
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: : Reduction is typically done using agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Electrophilic and nucleophilic substitutions may occur on the benzothiazole and furan rings, respectively.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid medium.
Reduction: : Lithium aluminium hydride in dry ether.
Substitution: : Halogenated solvents with nucleophiles or electrophiles under controlled temperature conditions.
Major Products Formed
Oxidation typically yields sulfoxides or sulfones.
Reduction may produce alcohols or amines.
Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone has diverse applications across several fields:
Chemistry: : Used as a building block for synthesizing other complex molecules.
Biology: : Serves as a probe in biochemical studies due to its reactivity and structural complexity.
Medicine: : Investigated for potential therapeutic properties, especially in targeting enzymes or receptors in disease pathways.
Industry: : Utilized in material science for developing new materials with unique electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, such as:
Enzymatic Inhibition: : The benzothiazole moiety may inhibit specific enzymes by mimicking natural substrates.
Binding Affinity: : The sulfonyl and azetidine groups can enhance binding to protein targets, facilitating stronger and more specific interactions.
Pathways Involved: : Often involved in pathways related to cellular signaling, enzymatic regulation, and metabolic processes.
Comparación Con Compuestos Similares
Compared to similar compounds, 2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone stands out due to its unique structural combination and versatility in reactions.
Similar Compounds
2-(Benzothiazol-2-ylthio)-acetic acid
3-(Benzothiazol-2-ylthio)-propionic acid
1-(Furan-2-ylmethyl)-3-azetidinone
Each of these compounds offers insights into different aspects of synthetic chemistry and potential applications in research and industry. By understanding the uniqueness and complexity of this compound, we can appreciate its role and potential in various scientific domains.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S3/c20-16(10-24-17-18-14-5-1-2-6-15(14)25-17)19-8-13(9-19)26(21,22)11-12-4-3-7-23-12/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUXGSJJXCKRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B2571122.png)

![N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2571124.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2571125.png)


![4-(3-Aminobenzo[d]furan-2-yl)-6-chlorochromen-2-one](/img/structure/B2571131.png)
![4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2571132.png)
![6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2571133.png)
![(2E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2571135.png)


